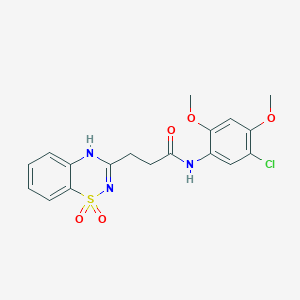

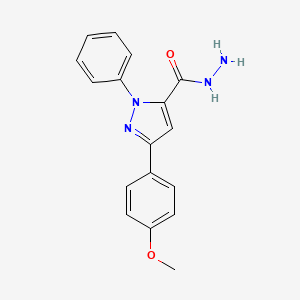

![molecular formula C10H11N3S B2402377 N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine CAS No. 1184703-86-3](/img/structure/B2402377.png)

N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine” is a compound that contains a pyridine and thiazole ring, both of which are common structures in many biologically active molecules . The presence of these rings could potentially give this compound various biological activities.

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step processes involving reactions such as nucleophilic substitution and ring-closing reactions .Molecular Structure Analysis

This compound contains a pyridine ring, a nitrogen-containing aromatic ring, and a thiazole ring, a sulfur and nitrogen-containing aromatic ring . These structures are often seen in biologically active compounds.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyridine and thiazole rings, as well as the amine group. These groups can participate in a variety of reactions, including nucleophilic substitutions and ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyridine and thiazole rings, as well as the amine group. These groups can affect properties such as solubility, melting point, and reactivity .科学的研究の応用

1. Chemical Structure and Tautomerism

N-(Pyridin-2-yl)thiazol-2-amine, closely related to the chemical , shows dynamic tautomerism and divalent N(I) character. Quantum chemical analysis reveals competitive isomeric structures and electron donating properties due to a competition between the thiazole and pyridine groups for accommodating the tautomeric hydrogen (Bhatia, Malkhede, & Bharatam, 2013).

2. Synthesis and Optimization

A method for synthesizing biologically potent derivatives, such as N-(pyridin-2-yl)benzo[d]thiazol-2-amines, involves oxidative C–S bond formation. This process features a metal-free approach with a broad scope of substrates and short reaction times (Mariappan, Rajaguru, Roja, Muthusubramanian, & Bhuvanesh, 2016).

3. Reactivity with Nucleophiles

Methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates react with various nucleophiles to form acyclic and heterocyclic N-substituted 2-aminopyridine derivatives. These reactions result in trifluoromethyl-containing heterocyclic derivatives with significant structural diversity (Sokolov & Aksinenko, 2010).

4. Crystal and Molecular Structures

The study of 1-(4-methylpyridin-2-yl)thiourea and derived 2-aminothiazoles like N-(4-methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine reveals distinct hydrogen bonding patterns and crystalline structures. These compounds have applications in understanding polymorphism and molecular conformations (Böck, Beuchel, Goddard, Imming, & Seidel, 2020).

5. Inhibitory Properties in Biological Systems

N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives have been developed as inhibitors in biological systems, specifically as JmjC histone N-methyl lysine demethylase inhibitors. These compounds demonstrate significant selectivity and cellular permeability in biological assays (Bavetsias et al., 2016).

6. Synthesis and DFT Studies of Heterocyclic Derivatives

The synthesis of compounds like 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine and 2-(5-phenyl-1,3,4-thiadiazol-2-yl) pyridine involves cyclization and intramolecular hydrogen bonding. These compounds are characterized using Density Functional Theory (DFT) and have implications in understanding the electronic properties of heterocyclic compounds (Dani et al., 2013).

作用機序

The mechanism of action would depend on the specific biological target of this compound. Compounds containing similar structures have been found to have antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

将来の方向性

特性

IUPAC Name |

N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-8-12-6-10(14-8)7-13-9-3-2-4-11-5-9/h2-6,13H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLWQOREIWJUKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)CNC2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

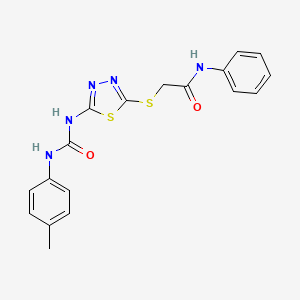

![Methyl 4-[[4-(4-iodophenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate](/img/structure/B2402296.png)

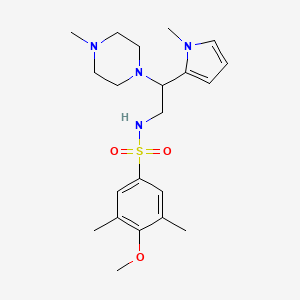

![2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2402299.png)

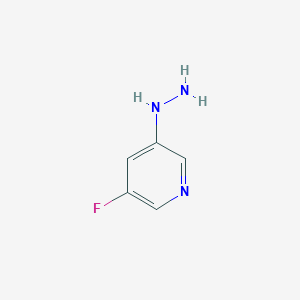

![N-[1-(1-Methylpyrazol-4-yl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2402302.png)

![1-(4-Methoxyphenyl)-N-[3-[(3-methoxyphenyl)methylcarbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2402305.png)

![2-{3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazol-1-yl}-1-ethanol](/img/structure/B2402309.png)

![1,3,2-Dioxaborolane, 2-[2-[(4-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2402312.png)

![N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene}benzamide](/img/structure/B2402313.png)

![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)-4-methylbenzenecarboxamide](/img/structure/B2402316.png)